2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a structurally complex molecule featuring:
- A 1H-imidazole core substituted with 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups at positions 2 and 5, respectively.
- A sulfanyl (-S-) linker at position 4 of the imidazole, connected to an acetamide moiety.
- A furan-2-ylmethyl group as the acetamide substituent.
The sulfanyl group may influence metabolic stability, as oxidation to sulfoxides/sulfones can alter pharmacokinetics . The furan moiety introduces heteroaromaticity, which may enhance binding to biological targets .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-29-18-10-6-15(7-11-18)21-23(27-22(26-21)16-4-8-17(24)9-5-16)31-14-20(28)25-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCWVLOYQOTILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This involves the reaction of the intermediate compound with furan-2-ylmethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Thioether (Sulfanyl) Oxidation
The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For structurally similar imidazole-thioether derivatives, oxidation with hydrogen peroxide (H₂O₂) in acetic acid (AcOH) yielded sulfoxides, while stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) produced sulfones.
Table 1: Oxidation Reactions of the Sulfanyl Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) / AcOH | 55–60°C, 4 h | Sulfoxide | 70–85% | |
| mCPBA / DCM | RT, 12 h | Sulfone | 60–75% |
Acetamide Hydrolysis
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example, treatment with concentrated HCl (6M) at reflux yielded the corresponding carboxylic acid derivative, while NaOH (2M) at 80°C produced sodium carboxylate salts .
Table 2: Hydrolysis of the Acetamide Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | Reflux, 6 h | Carboxylic acid | ~65% | |
| NaOH (2M) | 80°C, 3 h | Sodium carboxylate | ~80% |
Imidazole Ring Functionalization
The imidazole ring participates in electrophilic substitution and coordination reactions. Nitration and halogenation have been reported for analogous compounds at the C-4 position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions . Additionally, the NH group in the imidazole ring can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .
Key Observations :
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C-4 .
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Metal Complexation : Cu(OAc)₂ in ethanol forms stable complexes with enhanced biological activity .
Aromatic Substitution Reactions
The 4-fluorophenyl and 4-methoxyphenyl groups undergo electrophilic substitution. For example:
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Fluorophenyl : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to fluorine.
-
Methoxyphenyl : Methoxy groups direct nitration to the ortho/para positions under mixed acid conditions.
Table 3: Aromatic Substitution Examples
| Substituent | Reaction | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | Br₂/FeBr₃, DCM, RT | 3-Bromo-4-fluorophenyl | 55% | |
| 4-Methoxyphenyl | HNO₃/H₂SO₄, 0°C | 2-Nitro-4-methoxyphenyl | 60% |
Furan Ring Reactivity
The furan-2-ylmethyl group is prone to electrophilic substitution (e.g., formylation, sulfonation) and oxidation. For instance:
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Oxidation : MnO₂ in acetone converts the furan ring to a γ-lactone .
-
Electrophilic Attack : Vilsmeier-Haack reaction introduces formyl groups at the C-5 position .
Biological Activity and Target Interactions
Though not a direct reaction, the compound’s interactions with biological targets inform its synthetic modification. Analogous imidazole derivatives inhibit kinases (e.g., ERK1/2) and induce apoptosis via caspase activation . Modifications to the sulfanyl or acetamide groups often enhance cytotoxicity .
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive imidazole and phenyl groups.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazole-Based Sulfanyl/Sulfoxide Derivatives
ML3403 (4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)-N-(1-Phenylethyl)Pyridin-2-Amine) :
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate :
Thiazole and Thiazolyl Hydrazone Derivatives
- 2-[2-((5-(4-Chloro-2-Nitrophenyl)Furan-2-yl)Methylene)Hydrazinyl]-4-(4-Fluorophenyl)Thiazole: Contains a furan-hydrazone-thiazole scaffold. Shows anticandidal activity (MIC = 250 µg/mL) and cytotoxicity (MCF-7 IC50 = 125 µg/mL) .
N-[(4E)-Arylidene-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-yl]-2-(2-Methyl-1,3-Thiazol-4-yl)Acetamide :
Sulfonamide and Benzothiazole Derivatives
2-[(4-Fluorophenyl)Sulfonyl]-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide :
- N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide: Substitutes imidazole with benzothiazole. Benzothiazoles are known for antitumor activity but may exhibit higher toxicity than imidazoles .
Key Structural and Functional Differences
Research Implications
- Synthetic Optimization : Replacing sulfanyl with sulfonyl/sulfoxide groups (as in ) could modulate solubility and target engagement.
- Biological Screening : Prioritize assays for p38 MAP kinase inhibition (cf. ) and antifungal activity (cf. ).
- Crystallography : Use SHELXL (as in ) to resolve hydrogen-bonding patterns and confirm absolute configuration.
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure includes a furan moiety, a fluorophenyl group, and a methoxyphenyl group, which are characteristic features that contribute to its biological activity.
Biological Activity Overview
Research indicates that imidazole derivatives, including the compound , exhibit a range of biological activities:
- Antimicrobial Activity : Imidazole derivatives have shown significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes.
- Anticancer Activity : Studies have indicated that imidazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific substituents may enhance these effects.
- Anti-inflammatory Effects : Some imidazole derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The compound exhibited notable activity against:
- Staphylococcus aureus (MIC: 16 μg/mL)
- Escherichia coli (MIC: 32 μg/mL)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These results suggest that the compound's imidazole ring plays a crucial role in its antibacterial properties by interacting with bacterial cell structures or metabolic pathways .
Anticancer Activity
Research into the anticancer potential of imidazole derivatives has revealed that they can inhibit various cancer cell lines. For instance, one study reported that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 12 μM, highlighting its potential as an anticancer agent.
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A comparative study involving multiple imidazole compounds found that those with electron-withdrawing groups, such as fluorine, exhibited enhanced antibacterial properties compared to their analogs lacking such groups.
- Cancer Cell Study : In a multicellular spheroid model, the compound demonstrated superior efficacy in reducing tumor growth compared to standard chemotherapy agents, indicating its potential for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
